molecular formula C4HClINO2S B11838110 2-Chloro-5-iodothiazole-4-carboxylic acid

2-Chloro-5-iodothiazole-4-carboxylic acid

Cat. No.: B11838110
M. Wt: 289.48 g/mol
InChI Key: XTXPIFCFHHLQTJ-UHFFFAOYSA-N
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Description

2-Chloro-5-iodothiazole-4-carboxylic acid is a heterocyclic compound with the molecular formula C4HClINO2S and a molecular weight of 289.48 g/mol . This compound is characterized by the presence of both chlorine and iodine atoms attached to a thiazole ring, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-iodothiazole-4-carboxylic acid typically involves the halogenation of thiazole derivatives. One common method includes the reaction of 2-chlorothiazole with iodine in the presence of a suitable oxidizing agent to introduce the iodine atom at the 5-position. The carboxylic acid group can be introduced through subsequent carboxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and carboxylation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-iodothiazole-4-carboxylic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The thiazole ring can be subjected to oxidation or reduction under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used to replace the halogen atoms.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

    Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while coupling reactions can produce biaryl or heteroaryl compounds.

Scientific Research Applications

2-Chloro-5-iodothiazole-4-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-5-iodothiazole-4-carboxylic acid is not well-documented in the literature. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chlorothiazole-4-carboxylic acid
  • 5-Iodothiazole-4-carboxylic acid
  • 2-Bromo-5-iodothiazole-4-carboxylic acid

Comparison

2-Chloro-5-iodothiazole-4-carboxylic acid is unique due to the presence of both chlorine and iodine atoms on the thiazole ring, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C4HClINO2S

Molecular Weight

289.48 g/mol

IUPAC Name

2-chloro-5-iodo-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C4HClINO2S/c5-4-7-1(3(8)9)2(6)10-4/h(H,8,9)

InChI Key

XTXPIFCFHHLQTJ-UHFFFAOYSA-N

Canonical SMILES

C1(=C(SC(=N1)Cl)I)C(=O)O

Origin of Product

United States

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